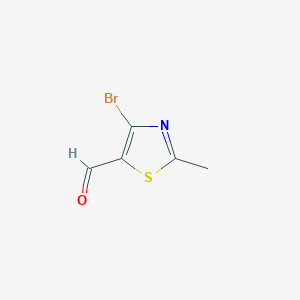
4-Bromo-2-methylthiazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and an aldehyde group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde typically involves the bromination of 2-methylthiazole followed by formylation. One common method includes the reaction of 2-methylthiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting 4-bromo-2-methylthiazole is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 5-position .
Industrial Production Methods
Industrial production of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Bromo-2-methyl-5-thiazolecarboxylic acid.
Reduction: 4-Bromo-2-methyl-5-thiazolemethanol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学研究应用
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4-Bromo-2-methyl-5-Thiazolecarboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition. The bromine atom and the thiazole ring contribute to the compound’s binding affinity and specificity for its molecular targets .
相似化合物的比较
Similar Compounds
2-Bromothiazole-5-carboxaldehyde: Similar structure but with the bromine atom at the 2-position.
4-Methylthiazole-5-carboxaldehyde: Similar structure but without the bromine atom.
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but with a thiophene ring instead of a thiazole ring.
Uniqueness
4-Bromo-2-methyl-5-Thiazolecarboxaldehyde is unique due to the specific combination of substituents on the thiazole ring, which imparts distinct chemical properties and reactivity. The presence of both the bromine atom and the aldehyde group allows for diverse chemical transformations and applications in various fields .
属性
分子式 |
C5H4BrNOS |
|---|---|
分子量 |
206.06 g/mol |
IUPAC 名称 |
4-bromo-2-methyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H4BrNOS/c1-3-7-5(6)4(2-8)9-3/h2H,1H3 |
InChI 键 |
UCYOVUOHHVAUHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(S1)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


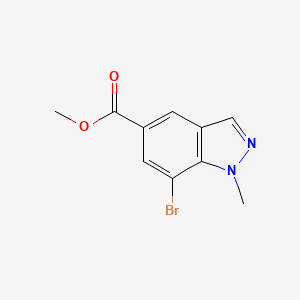
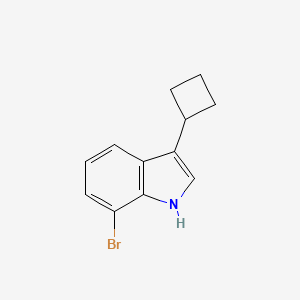
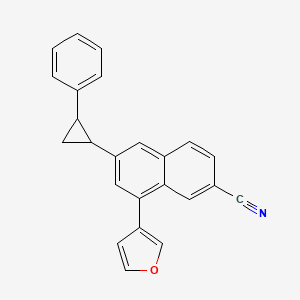
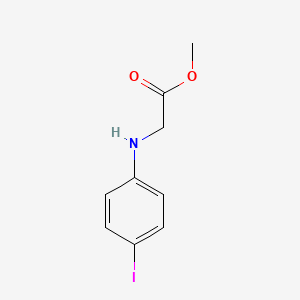
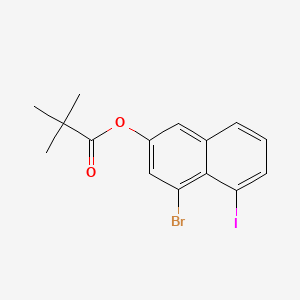
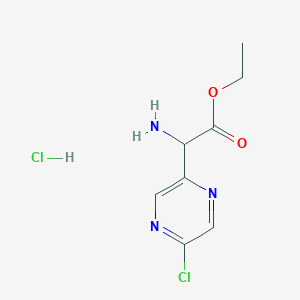
![4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13928276.png)

![4-(3,5-Dimethylphenyl)-7-fluorobenzo[f]isoquinoline](/img/structure/B13928285.png)
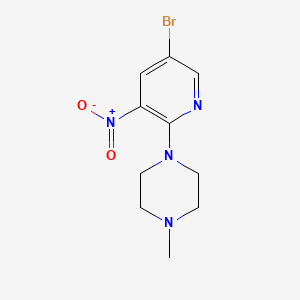

![1-Fluoro-4-methylbicyclo[2.2.2]octane](/img/structure/B13928299.png)


